

An In-depth Technical Guide on the Physicochemical Properties of (Rac)-Rotigotine

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Compound of Interest

Compound Name: (Rac)-Rotigotine

Cat. No.: B1215112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(Rac)-Rotigotine**. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key processes and pathways.

Introduction

(Rac)-Rotigotine is the racemic mixture of the non-ergoline dopamine agonist, Rotigotine. The pharmacologically active enantiomer, (S)-Rotigotine, is utilized in transdermal patches for the management of Parkinson's disease and restless legs syndrome. A thorough understanding of the physicochemical properties of the racemic mixture is essential for drug development, formulation, and quality control.

Chemical and Physical Properties

(Rac)-Rotigotine is a synthetic compound belonging to the tetralin class of organic molecules. Its structure features a chiral center, leading to the existence of two enantiomers.

General Properties

Property	Value	Source
IUPAC Name	6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol	[1]
Chemical Formula	C ₁₉ H ₂₅ NOS	[1]
Molecular Weight	315.48 g/mol	[2]
Appearance	White to off-white powder	[2]
CAS Number	102120-99-0 (for racemate hydrochloride)	[1]

Physicochemical Data

The following tables summarize the key physicochemical parameters for **(Rac)-Rotigotine** and its related forms.

Table 1: Thermal and Spectroscopic Properties

Property	(Rac)-Rotigotine	(S)-Rotigotine (Form I)	(S)-Rotigotine (Form II)	Notes
Melting Point	78 °C	~77 °C	~97 °C	Value for racemate is cited for "Rotigotine". Forms I and II are polymorphs of the (S)-enantiomer.
Boiling Point	470.1 ± 45.0 °C (Predicted)	Not Available	Not Available	Predicted value. Experimental data not readily available.
UV/Vis. λ _{max}	224, 272 nm	Not Available	Not Available	

Table 2: Solubility and Partitioning

Property	Value	Conditions	Source
Solubility in Water	Poorly soluble at neutral pH; solubility increases at more acidic pH.	Neutral and acidic pH	[2]
Solubility in Organic Solvents	Ethanol: ~1 mg/mL DMSO: ~20 mg/mL Dimethylformamide (DMF): ~30 mg/mL	Not specified	
LogP	4.9 (Calculated)	Not specified	[2]
pKa (Strongest Acidic)	10.03 (Predicted)	Not specified	[1]
pKa (Strongest Basic)	10.97 (Predicted)	Not specified	[1]

Table 3: (Rac)-Rotigotine Hydrochloride Properties

Property	Value	Source
Chemical Formula	C ₁₉ H ₂₆ ClNOS	[3]
Molecular Weight	351.93 g/mol	[3]
Appearance	Solid powder	[3]
Solubility	Soluble in ethanol and DMSO	[4]

Crystal Structure and Polymorphism

The (S)-enantiomer of Rotigotine is known to exist in at least two polymorphic forms, designated as Form I and Form II. Form II is thermodynamically more stable and less soluble than Form I. The unexpected appearance of Form II during manufacturing led to product recalls due to its lower bioavailability. The crystal system for Form I is tetragonal, while Form II is

orthorhombic. Detailed crystallographic data is crucial for ensuring the correct and stable polymorphic form is used in pharmaceutical formulations.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **(Rac)-Rotigotine** to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspensions to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to separate the solid and liquid phases.
- **Sampling and Analysis:** Carefully withdraw an aliquot of the supernatant. The concentration of **(Rac)-Rotigotine** in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Interpretation:** The determined concentration represents the equilibrium solubility of **(Rac)-Rotigotine** in the respective solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the ionization constant (pKa) of a substance.

Protocol:

- **Sample Preparation:** Dissolve a precisely weighed amount of **(Rac)-Rotigotine** in a suitable solvent system (e.g., a co-solvent system of water and methanol for poorly soluble compounds).
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
- **Data Acquisition:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH values against the volume of titrant added to generate a titration curve. The pKa value is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots (e.g., first or second derivative) can be used to accurately identify the equivalence points.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol:

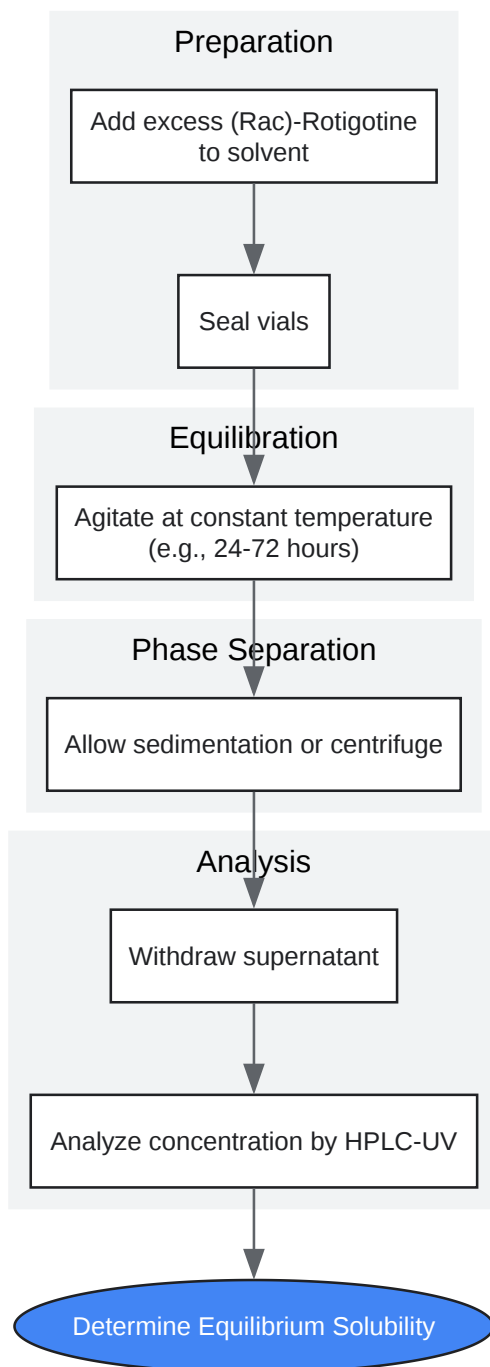
- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.
- **Partitioning:** Dissolve a known amount of **(Rac)-Rotigotine** in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to a separation funnel.
- **Equilibration:** Shake the funnel for a set period to allow for the partitioning of the compound between the two phases.
- **Phase Separation:** Allow the two phases to separate completely.

- **Concentration Analysis:** Determine the concentration of **(Rac)-Rotigotine** in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualizations

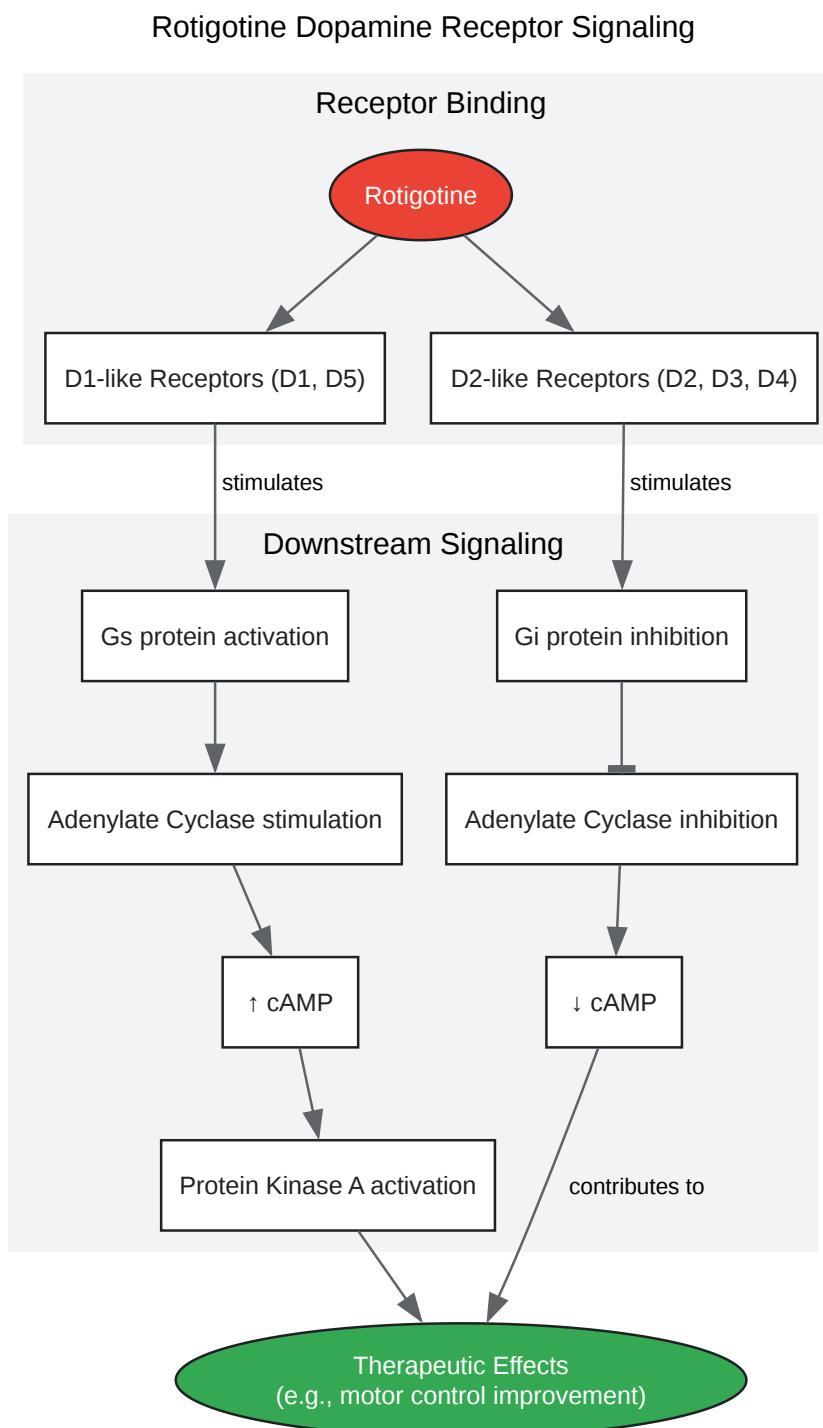
Experimental Workflow: Solubility Determination

Workflow for Solubility Determination

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Caption: Workflow for the determination of equilibrium solubility of **(Rac)-Rotigotine**.

Signaling Pathway: Rotigotine Dopamine Receptor Agonism



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Caption: Simplified signaling pathway of Rotigotine as a dopamine receptor agonist.

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References

- 1. rac-Rotigotine Hydrochloride | C₁₉H₂₆ClNOS | CID 6917969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rotigotine | C₁₉H₂₅NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. rac-Rotigotine Hydrochloride (102120-99-0) for sale [vulcanchem.com]
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